![molecular formula C12H16N4OS B4955934 N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as "TAK-242," is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a crucial role in the innate immune response, and its activation can lead to the production of pro-inflammatory cytokines. TAK-242 has been studied extensively for its potential therapeutic applications in various inflammatory diseases.
Mecanismo De Acción
TAK-242 works by inhibiting the signaling pathway of TLR4. TLR4 is a receptor protein that recognizes and responds to bacterial lipopolysaccharides (LPS). Upon activation, TLR4 recruits a series of adapter proteins, leading to the activation of downstream signaling pathways, including the NF-κB pathway. This results in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TAK-242 binds to a specific site on TLR4, preventing the recruitment of adapter proteins and the activation of downstream signaling pathways, ultimately inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-242 has been shown to have potent anti-inflammatory effects in various preclinical studies. In a mouse model of sepsis, TAK-242 was able to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. TAK-242 has also been shown to reduce joint inflammation in a mouse model of rheumatoid arthritis. In a rat model of inflammatory bowel disease, TAK-242 was able to reduce the severity of inflammation and improve intestinal barrier function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-242 is its specificity for TLR4. This allows for targeted inhibition of TLR4 signaling without affecting other signaling pathways. TAK-242 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-242 is its potential off-target effects, as it has been shown to inhibit other receptors, such as TLR2 and TLR3, at high concentrations.
Direcciones Futuras
There are several potential future directions for TAK-242 research. One area of interest is the development of TAK-242 analogs with improved potency and selectivity. Another area of interest is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as corticosteroids or nonsteroidal anti-inflammatory drugs. Additionally, the potential use of TAK-242 in the treatment of other inflammatory diseases, such as asthma or multiple sclerosis, could be explored. Finally, the investigation of the long-term effects of TAK-242 on the immune system and potential adverse effects is an important area for future research.
Métodos De Síntesis
The synthesis of TAK-242 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-aminoethyl)-1,3-propanediol to form the amide intermediate. The final step involves the reaction of the amide intermediate with 1H-1,2,4-triazole-3-amine to form TAK-242.
Aplicaciones Científicas De Investigación
TAK-242 has been studied extensively for its potential therapeutic applications in various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to TLR4 activation. In clinical trials, TAK-242 has shown promising results in reducing the severity of sepsis and improving patient outcomes.
Propiedades
IUPAC Name |
N-[2-(5-methylthiophen-2-yl)ethyl]-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-10-2-3-11(18-10)4-6-14-12(17)5-7-16-9-13-8-15-16/h2-3,8-9H,4-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFAZIDDCVYIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCNC(=O)CCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

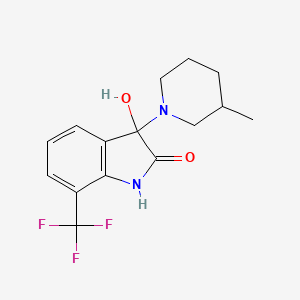
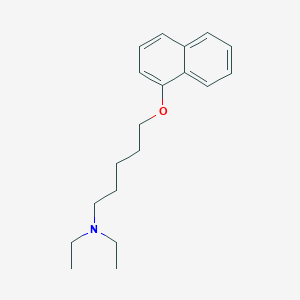
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)
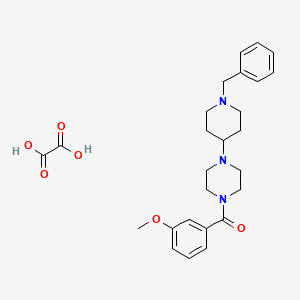
![1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)
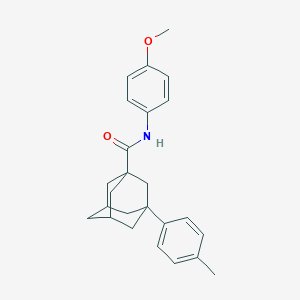
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)
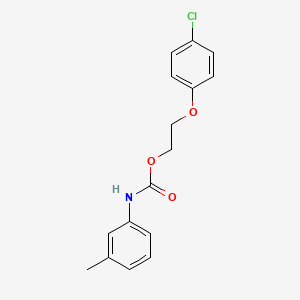
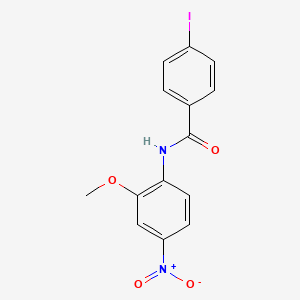
![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)